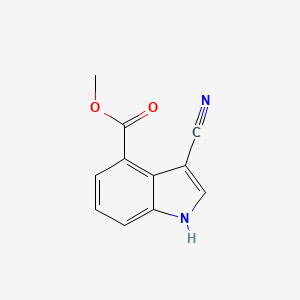

Methyl 3-cyano-1H-indole-4-carboxylate

Description

BenchChem offers high-quality Methyl 3-cyano-1H-indole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyano-1H-indole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)8-3-2-4-9-10(8)7(5-12)6-13-9/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMPYJMZQCATEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650132 | |

| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939793-19-8 | |

| Record name | Methyl 3-cyano-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and contemporary two-step synthetic pathway to Methyl 3-cyano-1H-indole-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a well-established indole formation followed by a recently developed direct C-H cyanation method. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid in its successful implementation.

I. Synthetic Strategy Overview

The synthesis of Methyl 3-cyano-1H-indole-4-carboxylate is accomplished through a two-step sequence, commencing with the preparation of the precursor, Methyl 1H-indole-4-carboxylate. This is followed by the direct and regioselective electrophilic cyanation at the C3 position of the indole nucleus.

Caption: Overall synthetic strategy for Methyl 3-cyano-1H-indole-4-carboxylate.

II. Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

This procedure is adapted from a well-established and reliable method published in Organic Syntheses.[1][2] The synthesis involves a multi-step sequence starting from methyl 2-methyl-3-nitrobenzoate.

Experimental Workflow:

Caption: Workflow for the synthesis of Methyl 1H-indole-4-carboxylate.

Detailed Procedure:

A detailed, step-by-step procedure for the synthesis of Methyl 1H-indole-4-carboxylate can be found in Organic Syntheses, Coll. Vol. 10, p.539 (2004); Vol. 79, p.72 (2002), which is a trusted and peer-reviewed source for synthetic methods. The overall yield for this multi-step sequence is reported to be approximately 72%.[1]

Quantitative Data for Methyl 1H-indole-4-carboxylate:

| Property | Value | Reference |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 68-69 °C | [1] |

| Yield | 91% (final step) | [1] |

| ¹H NMR (300 MHz, CDCl₃) δ | 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0, 1H), 3.99 (s, 3H) | [1] |

| ¹³C NMR (75 MHz, CDCl₃) δ | 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 | [1] |

| IR (neat) cm⁻¹ | 3355, 1699, 1276 | [1] |

Step 2: Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

This novel procedure utilizes a direct electrophilic cyanation of the pre-formed Methyl 1H-indole-4-carboxylate at the C3 position. The method, developed by Hu and Radosevich, employs an organophosphorus-catalyzed activation of sodium cyanate.

Reaction Scheme:

Caption: C3-Cyanation of Methyl 1H-indole-4-carboxylate.

Detailed Procedure:

The following general procedure is based on the work of Shicheng Hu in his Master's Thesis at the Massachusetts Institute of Technology.

To a solution of Methyl 1H-indole-4-carboxylate (0.5 mmol) in a suitable solvent (e.g., dichloroethane or phenyl cyanide), is added sodium cyanate (NaOCN) as the cyanide source. A catalytic amount of a phosphetane oxide catalyst and a terminal hydrosilane reductant are introduced. The reaction mixture is heated under an inert atmosphere until completion, as monitored by an appropriate technique such as TLC or LC-MS.

Upon completion, the reaction is worked up by quenching the mixture, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Methyl 3-cyano-1H-indole-4-carboxylate.

Quantitative Data for Methyl 3-cyano-1H-indole-4-carboxylate:

| Property | Value | Reference |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | >140 °C (decomposes) | [3] |

| Yield | 69% | [4] |

| Molecular Formula | C₁₁H₈N₂O₂ | [3] |

| Molecular Weight | 200.19 g/mol | [3] |

| ¹H NMR | Data not available in the searched sources | |

| ¹³C NMR | Data not available in the searched sources | |

| IR | Data not available in the searched sources | |

| MS | Data not available in the searched sources |

III. Signaling Pathways and Logical Relationships

The core of the second step of this synthesis lies in a catalytic cycle involving an organophosphorus compound. This cycle facilitates the activation of the otherwise unreactive sodium cyanate for electrophilic cyanation.

Caption: Proposed catalytic cycle for the P(III)/P(V)=O-catalyzed cyanation.

IV. Conclusion

The presented two-step synthesis provides an efficient and modern approach to Methyl 3-cyano-1H-indole-4-carboxylate. The first step relies on a well-validated, high-yielding procedure, while the second step introduces a novel and direct C-H functionalization, avoiding harsher, traditional cyanation methods. This guide offers the necessary detailed information for the successful replication and potential optimization of this synthetic route in a research and development setting. Further investigation into the detailed spectroscopic characterization of the final product from a primary literature source is recommended for complete analytical confirmation.

References

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-1H-indole-4-carboxylate is a heterocyclic organic compound belonging to the indole family. This document provides a comprehensive overview of its chemical and physical properties. Currently, detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available in public literature. This guide compiles the existing information and highlights the areas where further research is needed.

Chemical and Physical Properties

Methyl 3-cyano-1H-indole-4-carboxylate is a solid at room temperature with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol .[1] It has a reported melting point of over 140°C with decomposition.[1]

Structural Information

| Property | Value |

| IUPAC Name | Methyl 3-cyano-1H-indole-4-carboxylate |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol [1] |

| CAS Number | 939793-19-8 |

| Canonical SMILES | COC(=O)c1cccc2c1[nH]cc2C#N |

Physical Properties

| Property | Value |

| Physical State | Solid |

| Melting Point | >140 °C (decomposition)[1] |

Experimental Data

Detailed experimental data for Methyl 3-cyano-1H-indole-4-carboxylate remains limited in publicly accessible scientific literature. The following sections outline the type of data that is essential for a complete technical profile of this compound.

Synthesis

A potential synthetic approach could be conceptualized based on established indole synthesis methodologies. The following diagram illustrates a generalized workflow for organic synthesis, which would be applicable to the preparation of this compound.

References

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-cyano-1H-indole-4-carboxylate is a substituted indole derivative with potential applications in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic pathway, and its relationship to biologically active indole compounds. The information is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel heterocyclic compounds.

Compound Profile

Methyl 3-cyano-1H-indole-4-carboxylate is a small molecule characterized by the presence of both a cyano and a methyl carboxylate group on the indole scaffold. These functional groups offer multiple sites for further chemical modification, making it an attractive building block in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 939793-19-8 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Melting Point | >140 °C (decomposition) | [2] |

| IUPAC Name | Methyl 3-cyano-1H-indole-4-carboxylate | |

| Synonyms | 4-METHOXYCARBONYLINDOLE-3-CARBONITRILE | [1] |

Synthesis and Mechanism

Synthesis of Methyl 1H-indole-4-carboxylate

A well-documented method for the synthesis of Methyl 1H-indole-4-carboxylate is the Batcho-Leimgruber indole synthesis, which offers an efficient and relatively mild pathway from commercially available starting materials.[3] The general workflow is depicted below.

Caption: Synthetic workflow for Methyl 1H-indole-4-carboxylate.

Experimental Protocol: Synthesis of Methyl 1H-indole-4-carboxylate [3]

-

Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

-

To a solution of methyl 2-methyl-3-nitrobenzoate in carbon tetrachloride, N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added.

-

The mixture is heated to reflux under irradiation with a suitable lamp.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by recrystallization or column chromatography.

-

-

Step 2: Reductive Cyclization to form Methyl 1H-indole-4-carboxylate

-

The crude Methyl 2-(bromomethyl)-3-nitrobenzoate is subjected to reductive cyclization conditions. A variety of reducing agents can be employed, such as tin(II) chloride in ethanol or catalytic hydrogenation.

-

The reaction leads to the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to form the indole ring.

-

The product is isolated by extraction and purified by column chromatography on silica gel.

-

Cyanation of Methyl 1H-indole-4-carboxylate

The introduction of a cyano group at the C3 position of the indole ring is a common transformation. Several methods have been developed for the direct C-H cyanation of indoles. A plausible approach for the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate would involve an electrophilic cyanation reaction.

Caption: Proposed cyanation of the indole precursor.

Proposed Experimental Protocol: Cyanation of Methyl 1H-indole-4-carboxylate

-

To a solution of Methyl 1H-indole-4-carboxylate in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), an electrophilic cyanating reagent is added. A common system for this transformation is the use of N-chlorosuccinimide (NCS) to generate an electrophilic intermediate, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN).

-

The reaction is typically carried out at room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

Purification by column chromatography on silica gel would yield the desired Methyl 3-cyano-1H-indole-4-carboxylate.

Spectroscopic Data (Hypothetical)

While specific experimental spectra for Methyl 3-cyano-1H-indole-4-carboxylate are not available in the cited literature, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

| Spectroscopy | Expected Features |

| ¹H NMR (in CDCl₃) | Signals corresponding to the indole NH proton (broad singlet, ~8.5-9.5 ppm), aromatic protons on the benzene ring (multiplets, ~7.0-8.0 ppm), the C2 proton of the indole ring (singlet, ~7.5-8.0 ppm), and the methyl ester protons (singlet, ~3.9-4.1 ppm). |

| ¹³C NMR (in CDCl₃) | Resonances for the ester carbonyl carbon (~165-170 ppm), the cyano carbon (~115-120 ppm), and the various aromatic and indole ring carbons in the range of ~100-140 ppm. The methyl ester carbon would appear around 52-55 ppm. |

| IR (KBr Pellet) | Characteristic absorption bands for the N-H stretch of the indole (~3300-3400 cm⁻¹), the C≡N stretch of the nitrile group (~2220-2240 cm⁻¹), the C=O stretch of the ester (~1700-1720 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic system. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 200.19, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages of the indole ring. |

Biological and Medicinal Context

The indole nucleus is a prominent scaffold in a vast number of natural products and pharmacologically active compounds.[4] Modifications to the indole ring system can lead to a wide range of biological activities.

Caption: Diverse biological activities of indole derivatives.

The introduction of a cyano group can significantly influence the electronic properties and binding interactions of a molecule. For instance, various 3-cyano-indole derivatives have been investigated for their potential as therapeutic agents. Although specific biological studies on Methyl 3-cyano-1H-indole-4-carboxylate are not yet published, the structural motifs present in this molecule are found in compounds with diverse biological activities, including:

-

Anticancer Agents: Many indole derivatives have been developed as potent anticancer agents, targeting various mechanisms within cancer cells.[4]

-

Enzyme Inhibitors: The cyano group can act as a key interacting moiety in the active site of enzymes. For example, substituted cyano-isoquinolines have been explored as kinase inhibitors.[5]

-

Receptor Ligands: The indole scaffold is a common feature in ligands for various receptors in the central nervous system.

The presence of both a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (the ester carbonyl and the nitrile nitrogen), and an aromatic system suggests that Methyl 3-cyano-1H-indole-4-carboxylate has the potential to interact with biological macromolecules. Further screening and derivatization of this compound could lead to the discovery of novel bioactive molecules.

Conclusion

Methyl 3-cyano-1H-indole-4-carboxylate is a synthetically accessible indole derivative with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and the broader context of the biological significance of the indole scaffold. The detailed information presented herein is intended to facilitate future research and development efforts centered on this and related heterocyclic compounds.

References

- 1. METHYL 3-CYANO-1H-INDOLE-4-CARBOXYLATE - product Search - page 1 - ChemCD_Chemical Cloud Database [chemcd.com]

- 2. Methyl 3-cyano-1H-indole-4-carboxylate , 98% , 939793-19-8 - CookeChem [cookechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of Methyl 3-cyano-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Physical and Chemical Properties

Methyl 3-cyano-1H-indole-4-carboxylate is a solid indole derivative with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Melting Point | >140°C (decomposes) |

Spectroscopic Data (Reference Compound)

The following tables summarize the spectroscopic data for the reference compound, Methyl 1H-indole-4-carboxylate , which serves as a crucial starting point for the characterization of its 3-cyano derivative.

¹H NMR Spectroscopic Data of Methyl 1H-indole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.48 | br s | - | 1H | NH |

| 7.93 | d | 7.5 | 1H | Ar-H |

| 7.59 | d | 8.1 | 1H | Ar-H |

| 7.34 | t | 3.0 | 1H | Ar-H |

| 7.23 | t | 7.7 | 1H | Ar-H |

| 7.19 | br d | 3.0 | 1H | Ar-H |

| 3.99 | s | - | 3H | OCH₃ |

Solvent: CDCl₃, Frequency: 300 MHz

¹³C NMR Spectroscopic Data of Methyl 1H-indole-4-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 168.4 | C=O |

| 136.9 | Ar-C |

| 127.6 | Ar-C |

| 126.8 | Ar-C |

| 123.6 | Ar-CH |

| 121.6 | Ar-C |

| 121.3 | Ar-CH |

| 116.5 | Ar-CH |

| 103.9 | Ar-CH |

| 52.2 | OCH₃ |

Solvent: CDCl₃, Frequency: 75 MHz

IR Spectroscopic Data of Methyl 1H-indole-4-carboxylate

| Wavenumber (cm⁻¹) | Assignment |

| 3355 | N-H stretch |

| 1699 | C=O stretch (ester) |

| 1276 | C-O stretch |

Sample preparation: neat

Proposed Experimental Protocol: Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

This section outlines a plausible experimental protocol for the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate via direct C-H cyanation of Methyl 1H-indole-4-carboxylate. This method is based on established procedures for the cyanation of indoles.

Reaction Scheme:

Caption: Proposed synthetic workflow for Methyl 3-cyano-1H-indole-4-carboxylate.

Materials:

-

Methyl 1H-indole-4-carboxylate

-

Trimethylsilyl cyanide (TMSCN)

-

Tris(4-bromophenyl)amine

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Undivided electrochemical cell with graphite electrodes

-

DC power supply

Procedure:

-

Preparation of the Electrolyte Solution: In a flame-dried, undivided electrochemical cell equipped with two graphite electrodes and a magnetic stir bar, dissolve Methyl 1H-indole-4-carboxylate (1.0 eq), tris(4-bromophenyl)amine (0.1 eq), and tetrabutylammonium hexafluorophosphate (0.2 M) in anhydrous dichloromethane.

-

Addition of Cyanating Agent: To the stirred solution, add trimethylsilyl cyanide (TMSCN) (2.0 eq) under an inert atmosphere of argon or nitrogen.

-

Electrolysis: Apply a constant current of 10 mA to the electrochemical cell. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, Methyl 3-cyano-1H-indole-4-carboxylate.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the proposed synthetic pathway for Methyl 3-cyano-1H-indole-4-carboxylate.

Caption: Synthetic pathway for Methyl 3-cyano-1H-indole-4-carboxylate.

References

Technical Guide: Methyl 3-cyano-1H-indole-4-carboxylate and its Potential in Drug Discovery

CAS Number: 939793-19-8

This technical guide provides a comprehensive overview of Methyl 3-cyano-1H-indole-4-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, a representative synthetic protocol, and explores its potential applications in medicine, particularly as a scaffold for kinase inhibitors.

Compound Properties

Methyl 3-cyano-1H-indole-4-carboxylate is a member of the indole family, a class of compounds renowned for its prevalence in bioactive natural products and pharmaceuticals.[1][2] The presence of both a nitrile (cyano) group and a carboxylate ester on the indole core suggests its potential as a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of Methyl 3-cyano-1H-indole-4-carboxylate [1][2]

| Property | Value |

| CAS Number | 939793-19-8 |

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Appearance | Solid |

| Melting Point | >140 °C (decomposition) |

| Synonyms | 4-Methoxycarbonylindole-3-carbonitrile |

Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

Representative Experimental Protocol: Synthesis

This protocol outlines a potential multi-step synthesis starting from a commercially available substituted nitrobenzene.

Step 1: Synthesis of Methyl 2-methyl-3-nitrobenzoate This initial step involves the esterification of 2-methyl-3-nitrobenzoic acid.

-

To a solution of 2-methyl-3-nitrobenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-methyl-3-nitrobenzoate.

Step 2: Palladium-Catalyzed Reductive N-Heteroannulation This key step involves the formation of the indole ring. This procedure is adapted from the synthesis of methyl indole-4-carboxylate.

-

In a pressure vessel, combine Methyl 2-ethenyl-3-nitrobenzoate (1 equivalent), triphenylphosphine (0.25 equivalents), and palladium acetate (0.06 equivalents) in acetonitrile.

-

Pressurize the vessel with carbon monoxide (CO) to approximately 60 psi and stir the mixture at a designated temperature (e.g., 100 °C) for 48-72 hours.

-

After cooling and carefully venting the vessel, concentrate the reaction mixture.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain Methyl indole-4-carboxylate.

Step 3: Cyanation of the Indole Ring at C3 The final step introduces the cyano group at the 3-position of the indole ring.

-

To a solution of Methyl indole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a cyanating agent like N-cyanosuccinimide (NCS) or a combination of sodium cyanide and an oxidizing agent.

-

The reaction may require a catalyst, such as a copper or palladium salt, and heating.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, Methyl 3-cyano-1H-indole-4-carboxylate, by column chromatography or recrystallization.

Potential Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The functional groups on Methyl 3-cyano-1H-indole-4-carboxylate, particularly the cyano group, are of significant interest as they can act as a "warhead" for covalent inhibitors or as a key pharmacophore for specific receptor interactions.

Kinase Inhibition

Many indole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders. The 3-cyano-indole scaffold, in particular, has been explored for its potential to inhibit Janus kinases (JAKs).

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential components of the JAK-STAT signaling pathway, which transmits signals from cytokine and growth factor receptors on the cell surface to the nucleus, influencing gene transcription. Dysregulation of this pathway is implicated in autoimmune diseases and various cancers.

While there is no specific public data on the biological activity of Methyl 3-cyano-1H-indole-4-carboxylate, related 3-cyano-indole derivatives have shown promise as JAK inhibitors. For instance, certain polycyclic azaindole derivatives have been characterized as potent JAK2 inhibitors.

Table 2: Biological Activity of Representative Cyano-Aromatic Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Disease Area |

| Pyrimidine Derivatives | JAK3 | Varies | Autoimmune Diseases |

| Azaindole Derivatives | JAK2 | Varies | Myeloproliferative Neoplasms |

| 4-Anilinoquinoline-3-carbonitriles | MEK1 | Varies | Cancer |

This table presents data for related classes of compounds to illustrate the potential of the cyano-aromatic scaffold in kinase inhibition. Specific data for Methyl 3-cyano-1H-indole-4-carboxylate is not currently available.

The JAK-STAT Signaling Pathway: A Potential Target

Given the interest in cyano-indole derivatives as kinase inhibitors, the JAK-STAT pathway represents a primary hypothetical target for compounds derived from the Methyl 3-cyano-1H-indole-4-carboxylate scaffold.

The pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.

Conclusion

Methyl 3-cyano-1H-indole-4-carboxylate is a promising chemical entity with significant potential for drug discovery and development. Its indole core is a well-established pharmacophore, and the presence of reactive and versatile functional groups makes it an attractive starting material for the synthesis of compound libraries. Based on the known activities of related 3-cyano-indole derivatives, further investigation of this scaffold, particularly in the context of kinase inhibition and the JAK-STAT signaling pathway, is warranted. The development of robust and scalable synthetic routes will be crucial for unlocking the full therapeutic potential of this and related compounds.

References

A Comprehensive Technical Guide on Methyl 3-cyano-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Methyl 3-cyano-1H-indole-4-carboxylate. The indole scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, making its derivatives, such as the subject of this guide, of significant interest in medicinal chemistry and drug discovery. The information herein is intended to support research and development activities by providing foundational data on this specific molecule.

Physicochemical Properties

The fundamental properties of Methyl 3-cyano-1H-indole-4-carboxylate are summarized below. This data is essential for experimental design, including reaction setup, solubility testing, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 200.19 g/mol | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |

| CAS Number | 939793-19-8 | [1][2] |

| MDL Number | MFCD09260613 | [1][2] |

| Melting Point | >140°C (decomposes) | [1] |

Chemical Structure

The structural representation of Methyl 3-cyano-1H-indole-4-carboxylate is crucial for understanding its chemical reactivity and potential biological interactions. The molecule consists of a bicyclic indole core, substituted with a cyano group at position 3 and a methyl carboxylate group at position 4.

Experimental Protocols

Biological Activity and Signaling Pathways

While specific biological activities or signaling pathway interactions for Methyl 3-cyano-1H-indole-4-carboxylate have not been detailed in the available literature, the indole nucleus is a well-established pharmacophore. Indole derivatives are known to possess a wide range of biological properties, including anti-tumor, anti-allergic, and central nervous system depressant activities.[5][6] The functional groups of this particular molecule—a cyano group and a methyl carboxylate—offer potential sites for interaction with biological targets and for further chemical modification. The indole scaffold's prevalence in bioactive compounds underscores the potential of its derivatives in drug development.[7][8]

References

- 1. Methyl 3-cyano-1H-indole-4-carboxylate , 98% , 939793-19-8 - CookeChem [cookechem.com]

- 2. chemcd.com [chemcd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Methyl 3-cyano-1H-indole-4-carboxylate and Its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently limited publicly available scientific literature detailing the specific biological activities of Methyl 3-cyano-1H-indole-4-carboxylate. This guide, therefore, provides an in-depth analysis of the known biological activities of structurally related compounds, namely 3-cyanoindoles and indole-4-carboxylates, to infer the potential therapeutic applications and mechanisms of action for the compound of interest.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological properties.[1] Its unique structure allows it to mimic peptides and interact with a wide range of biological targets, making it a focal point in drug discovery and development.[2][3] Indole derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[2][4]

Methyl 3-cyano-1H-indole-4-carboxylate combines two key pharmacophores: the 3-cyanoindole and the indole-4-carboxylate moieties. The biological activities of derivatives from both classes suggest that this hybrid structure holds significant potential for therapeutic applications.

Biological Activities of Structurally Related Compounds

3-Cyanoindole Derivatives: A Hub of Anticancer and Neurological Activity

The 3-cyanoindole moiety is a versatile building block in the synthesis of various pharmaceuticals, with prominent activities in oncology and neurology.[5]

-

Anticancer Activity: A number of 3-cyano-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives incorporating an indole moiety have demonstrated significant anticancer effects.[6] For instance, certain 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown potent in vitro anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), H460 (large cell lung cancer), HT-29 (colorectal adenocarcinoma), and SMMC-7721 (hepatocellular carcinoma).[7] The promising compound 27 from this series exhibited IC50 values in the nanomolar range, indicating high potency.[7]

-

Neurological Activity: Cyanoindole derivatives have been investigated as selective dopamine D4 receptor partial agonists.[8] The dopamine D4 receptor is a promising target for treating neuropsychiatric disorders. Specific 2-aminomethyl-5-cyanoindoles have shown high binding affinity and selectivity for the D4 subtype.[8]

Indole-4-carboxylate Derivatives: Key Intermediates and Bioactive Molecules

Methyl indole-4-carboxylate and its analogs are crucial intermediates in the synthesis of a variety of bioactive compounds.[9]

-

Enzyme Inhibition: The indole-4-carboxylate scaffold has been utilized in the development of enzyme inhibitors. A notable example is its role in the creation of broad-spectrum metallo-β-lactamase (MBL) inhibitors, which are crucial for combating antibiotic resistance in Gram-negative bacteria.[10] Isatins (indole-2,3-diones), which are structurally related, have been identified as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs.[11]

-

Antimicrobial and Anti-inflammatory Potential: While specific data on indole-4-carboxylates is limited, the broader indole class is well-known for its antimicrobial and anti-inflammatory properties.[9]

Quantitative Data on Structurally Related Indole Derivatives

The following tables summarize the quantitative biological activity data for various 3-cyanoindole and other relevant indole derivatives.

Table 1: Anticancer Activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives [7]

| Compound | A549 IC₅₀ (nM) | H460 IC₅₀ (nM) | HT-29 IC₅₀ (nM) | SMMC-7721 IC₅₀ (nM) |

| 27 | 22 | 0.23 | 0.65 | 0.77 |

| MX-58151 (Reference) | 58 | 19 | 700 | 1530 |

Table 2: Dopamine D4 Receptor Binding Affinity of Cyanoindole Derivatives [8]

| Compound | D₄ Receptor Kᵢ (nM) |

| FAUC 299 (3f) | 0.52 |

| FAUC 316 (3j) | 1.0 |

Table 3: Antimicrobial Activity of Indole Derivatives [12]

| Compound | S. aureus MIC (µg/mL) | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | B. subtilis MIC (µg/mL) | C. albicans MIC (µg/mL) | C. krusei MIC (µg/mL) |

| 2h (indole-thiadiazole) | 6.25 | - | - | - | - | - |

| 3d (indole-triazole) | 6.25 | - | - | - | - | - |

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, Methyl 3-cyano-1H-indole-4-carboxylate could potentially exert its biological effects through several mechanisms:

-

Enzyme Inhibition: The compound may act as an inhibitor of various enzymes, such as protein kinases, carboxylesterases, or metallo-β-lactamases.[10][11]

-

Receptor Modulation: It could modulate the activity of specific receptors, such as the dopamine D4 receptor.[8]

-

Interference with Signaling Pathways: Indole derivatives are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. For example, Indole-3-carbinol has been shown to induce apoptosis in chronic myelogenous leukemia cells by suppressing the STAT5 and Akt signaling pathways.[13]

Caption: Potential signaling pathways modulated by indole derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of novel indole derivatives is typically assessed through a series of in vitro and in vivo assays.

General Workflow for Biological Screening

Caption: A generalized workflow for the biological evaluation of a novel compound.

Detailed Methodologies

-

Anticancer Activity (MTT Assay):

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

-

Antimicrobial Activity (Microplate Alamar Blue Assay - MABA): [14]

-

Bacterial or fungal strains are cultured to a specific density.

-

The test compound is serially diluted in a 96-well microplate.

-

The microbial suspension is added to each well.

-

The plates are incubated under appropriate conditions.

-

Alamar Blue dye is added, and the plates are re-incubated.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.[14]

-

-

Dopamine D4 Receptor Binding Assay: [8]

-

Cell membranes expressing the dopamine D4 receptor are prepared.

-

The membranes are incubated with a radiolabeled ligand (e.g., [³H]spiperone) and various concentrations of the test compound.

-

The mixture is incubated to allow for competitive binding.

-

The bound and free radioligand are separated by filtration.

-

The radioactivity of the filter is measured using a scintillation counter.

-

The Ki value (inhibitory constant) is calculated from the IC₅₀ value of the competition curve.

-

Conclusion and Future Directions

While direct biological data for Methyl 3-cyano-1H-indole-4-carboxylate is not yet available, the extensive research on its constituent pharmacophores, the 3-cyanoindoles and indole-4-carboxylates, provides a strong rationale for its investigation as a potential therapeutic agent. The structural alerts within this molecule suggest promising avenues of exploration in oncology, neurology, and infectious diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of Methyl 3-cyano-1H-indole-4-carboxylate and its derivatives. Initial screening should encompass a broad range of cancer cell lines, microbial strains, and a panel of relevant enzymes and receptors. Positive hits from these initial screens would then warrant more detailed mechanistic studies and eventual in vivo evaluation. The findings from such studies will be crucial in elucidating the therapeutic potential of this novel indole derivative.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. ora.ox.ac.uk [ora.ox.ac.uk]

- 11. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-cyano-1H-indole-4-carboxylate: A Review of Available Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-cyano-1H-indole-4-carboxylate is a heterocyclic organic compound belonging to the vast and versatile family of indoles. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The presence of both a cyano group at the 3-position and a methyl carboxylate at the 4-position suggests a potential for diverse chemical modifications and biological interactions. This technical guide aims to provide a comprehensive review of the currently available scientific literature on methyl 3-cyano-1H-indole-4-carboxylate, focusing on its synthesis, chemical properties, and biological applications.

Chemical Properties

Based on available data, the fundamental chemical properties of methyl 3-cyano-1H-indole-4-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 200.19 g/mol | --INVALID-LINK-- |

| Melting Point | >140°C (decomposes) | --INVALID-LINK-- |

| CAS Number | 939793-19-8 | --INVALID-LINK-- |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of methyl 3-cyano-1H-indole-4-carboxylate is not explicitly available in the reviewed scientific literature. However, general synthetic strategies for related 3-cyanoindole and indole-4-carboxylate derivatives can provide valuable insights for researchers aiming to prepare this specific molecule.

General Approaches to 3-Cyanoindoles

The introduction of a cyano group at the C3 position of an indole ring is a common transformation in indole chemistry. Several methods have been reported for the synthesis of 3-cyanoindoles, often involving the direct cyanation of an indole precursor or the construction of the indole ring with the cyano group already in place.

One common strategy involves the reaction of an indole with a cyanating agent. For instance, a copper-mediated cyanation of indoles using benzyl cyanide as the cyanide source has been described as a method for the regioselective C3-cyanation.

General Approaches to Indole-4-carboxylates

The synthesis of indole-4-carboxylates often starts from appropriately substituted benzene derivatives. A well-established method is the Batcho-Leimgruber indole synthesis, which can be adapted to produce a variety of substituted indoles. For the synthesis of methyl indole-4-carboxylate, a multi-step process starting from methyl 2-methyl-3-nitrobenzoate has been reported in Organic Syntheses. This procedure involves bromination, Wittig reaction, and a final palladium-catalyzed reductive cyclization.

Hypothetical Synthetic Workflow:

Based on the available literature for related compounds, a potential synthetic route to methyl 3-cyano-1H-indole-4-carboxylate could be envisioned. This would likely involve the synthesis of a substituted indole-4-carboxylate precursor followed by the introduction of the cyano group at the 3-position.

Caption: Hypothetical synthetic workflow for methyl 3-cyano-1H-indole-4-carboxylate.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature did not yield any specific studies detailing the biological activity or the mechanism of action of methyl 3-cyano-1H-indole-4-carboxylate. While the broader class of indole derivatives is known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, no quantitative data such as IC₅₀ or Kᵢ values for the title compound have been reported.

The search for the involvement of methyl 3-cyano-1H-indole-4-carboxylate in specific signaling pathways was also unsuccessful. Research on related 3-cyanoindole derivatives has shown inhibition of enzymes like xanthine oxidase, but this cannot be directly extrapolated to the title compound.

Logical Relationship for Investigating Biological Activity:

Should this compound become the subject of future biological investigation, a logical workflow would be necessary to determine its activity and mechanism.

Caption: Logical workflow for the biological evaluation of a novel compound.

Conclusion

Methyl 3-cyano-1H-indole-4-carboxylate remains a largely uncharacterized compound within the vast landscape of indole chemistry and pharmacology. While its chemical structure suggests potential for interesting biological activity, the current body of scientific literature lacks specific data on its synthesis, quantitative biological effects, and mechanism of action. This review highlights a significant knowledge gap and underscores the opportunity for future research to explore the synthetic accessibility and potential therapeutic applications of this molecule. Researchers in the fields of synthetic organic chemistry and drug discovery may find the general methodologies for related indole derivatives a useful starting point for the synthesis and subsequent biological evaluation of methyl 3-cyano-1H-indole-4-carboxylate. The absence of data also serves as a call for foundational research to unlock the potential of this and other underexplored small molecules.

An In-depth Technical Guide to the Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the key building blocks and a robust synthetic pathway for the preparation of Methyl 3-cyano-1H-indole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The presented methodology is based on established and reliable chemical transformations, ensuring reproducibility and scalability.

Overview of the Synthetic Strategy

The synthesis of Methyl 3-cyano-1H-indole-4-carboxylate is most effectively approached through a two-step sequence. This strategy first involves the construction of the indole core, followed by the introduction of the cyano group at the C3 position. This approach allows for the use of well-documented and high-yielding reactions.

The key building blocks for this synthesis are commercially available and relatively inexpensive, making this route amenable to both laboratory-scale and larger-scale production.

Key Building Blocks

The primary starting material for the synthesis of the indole core is Methyl 2-methyl-3-nitrobenzoate . The subsequent cyanation step utilizes an electrophilic cyanating agent, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) .

Experimental Protocols

This section details the experimental procedures for the two-step synthesis of Methyl 3-cyano-1H-indole-4-carboxylate.

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

This procedure is adapted from a well-established and reliable method published in Organic Syntheses.[1] It involves a multi-reaction sequence starting from Methyl 2-methyl-3-nitrobenzoate.

3.1.1. Methyl 2-bromomethyl-3-nitrobenzoate

-

To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add methyl 2-methyl-3-nitrobenzoate (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.

-

Heat the mixture to reflux to form a clear, pale yellow solution.

-

Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes to the boiling solution.

-

Continue heating and irradiating the reaction mixture for 24 hours.

-

After cooling to room temperature, add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.

-

Dry the organic phase over MgSO4, filter, and remove the solvents under reduced pressure to afford methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals. This material is used in the next step without further purification.

3.1.2. (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

-

In a 500-mL round-bottomed flask, dissolve the crude methyl 2-bromomethyl-3-nitrobenzoate from the previous step in 150 mL of chloroform.

-

Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours.

-

After cooling to ambient temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.

-

Cool the slurry in a freezer (-20 °C) for 1 hour.

-

Collect the white solids by filtration and wash with diethyl ether.

3.1.3. Methyl 2-ethenyl-3-nitrobenzoate

-

Place paraformaldehyde (30 g) in a 250-mL two-necked, round-bottomed flask.

-

In a separate 1-L flask, dissolve the (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide in 500 mL of dichloromethane.

-

Connect the two flasks and carry out the Wittig reaction according to the detailed procedure in Organic Syntheses to yield methyl 2-ethenyl-3-nitrobenzoate.

3.1.4. Methyl 1H-indole-4-carboxylate

-

In a 200-mL threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.

-

Stir the mixture for 10 minutes to dissolve the reagents.

-

Add palladium acetate (0.673 g, 3.00 mmol).

-

Saturate the solution with carbon monoxide (four cycles to 59 psi).

-

Heat the reaction mixture in an oil bath at 80 °C for 50 hours, repressurizing with CO every 10-12 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by chromatography on a silica gel column using a mixture of hexanes and dichloromethane as the eluent to afford Methyl 1H-indole-4-carboxylate as a pale yellow solid.

Step 2: Cyanation of Methyl 1H-indole-4-carboxylate

This procedure is adapted from the method described by Movassaghi and co-workers for the direct cyanation of indoles.[2][3][4]

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve Methyl 1H-indole-4-carboxylate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

-

Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv).

-

Add boron trifluoride diethyl etherate (BF3·OEt2) (1.5 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the time required for the completion of the reaction (monitoring by TLC or LC-MS is recommended, typically a few hours).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Methyl 3-cyano-1H-indole-4-carboxylate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the key intermediate, Methyl 1H-indole-4-carboxylate, as reported in the Organic Syntheses procedure.[1]

| Step | Starting Material | Reagents | Solvent | Temp. | Time | Yield |

| 1. Bromination | Methyl 2-methyl-3-nitrobenzoate | Bromine, Dibenzoyl peroxide | Carbon tetrachloride | Reflux | 24 h | 96.5% |

| 2. Wittig Salt Formation | Methyl 2-bromomethyl-3-nitrobenzoate | Triphenylphosphine | Chloroform | Reflux | 1.5 h | - |

| 3. Wittig Reaction | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | Paraformaldehyde | Dichloromethane | - | - | 81% |

| 4. Reductive Cyclization | Methyl 2-ethenyl-3-nitrobenzoate | Palladium acetate, Triphenylphosphine, Carbon monoxide | Acetonitrile | 80 °C | 50 h | 91% |

| Overall Yield | Methyl 2-methyl-3-nitrobenzoate | 72% |

Note: The yield for the direct cyanation step is expected to be high, as related examples in the literature report yields typically in the range of 80-95%.[2][4]

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis.

Caption: Overall synthetic workflow from the starting material to the final product.

Caption: Detailed experimental workflow for the synthesis of the indole precursor.

References

Methodological & Application

The Versatile Scaffold: Methyl 3-cyano-1H-indole-4-carboxylate in Medicinal Chemistry

Biberach, Germany - Methyl 3-cyano-1H-indole-4-carboxylate is emerging as a significant building block in medicinal chemistry, particularly in the synthesis of potent kinase inhibitors for cancer therapy. Its unique trifunctionalized indole structure provides a versatile platform for the development of complex heterocyclic compounds with diverse biological activities. This application note details the use of this compound in the synthesis of a novel class of pyridopyrimidine derivatives and outlines the experimental protocols for their synthesis and biological evaluation.

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs.[1][2] The introduction of a cyano group at the 3-position and a carboxylate at the 4-position of the indole ring enhances its utility as a synthetic intermediate. The cyano group, in particular, is a key functional group in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.

Application: Synthesis of Indolo[3,2-e]pyridopyrimidin-4-amines

Researchers at Boehringer Ingelheim have successfully utilized Methyl 3-cyano-1H-indole-4-carboxylate as a key starting material in the synthesis of a series of indolo[3,2-e]pyridopyrimidin-4-amines. These compounds have been identified as potent inhibitors of various kinases implicated in cancer progression. The synthesis involves a multi-step sequence that leverages the reactivity of the cyano and amino functionalities of the indole core.

A crucial step in this synthetic pathway is the condensation reaction between the aminonitrile intermediate derived from Methyl 3-cyano-1H-indole-4-carboxylate and a substituted pyrimidine. This reaction proceeds efficiently to construct the core pyridopyrimidine ring system, which is central to the biological activity of these molecules.

Quantitative Data Summary

The resulting indolo[3,2-e]pyridopyrimidin-4-amine derivatives have demonstrated significant inhibitory activity against a panel of cancer-relevant kinases. The following table summarizes the in vitro activity of a representative compound from this series.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) |

| BI-XXXX | Kinase A | 15 | NCI-H460 | 120 |

| BI-XXXX | Kinase B | 25 | A549 | 250 |

| BI-XXXX | Kinase C | 8 | HT-29 | 95 |

IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity or cell growth.

Experimental Protocols

Protocol 1: Synthesis of the Indolo[3,2-e]pyridopyrimidine Core

This protocol describes the key cyclization step to form the pyridopyrimidine ring system.

Materials:

-

Methyl 3-amino-1H-indole-4-carboxylate (derived from Methyl 3-cyano-1H-indole-4-carboxylate)

-

2,4-dichloro-5-nitropyrimidine

-

Diisopropylethylamine (DIPEA)

-

2-Propanol

-

Hydrochloric acid in dioxane (4 M)

-

Methanol

-

Dichloromethane (DCM)

Procedure:

-

To a solution of Methyl 3-amino-1H-indole-4-carboxylate in 2-propanol, add 2,4-dichloro-5-nitropyrimidine and DIPEA.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate chloro-pyridopyrimidine.

-

Dissolve the intermediate in a mixture of methanol and DCM.

-

Add a 4 M solution of hydrochloric acid in dioxane and stir the mixture at room temperature.

-

Monitor the cyclization reaction by LC-MS.

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against target kinases.

Materials:

-

Synthesized inhibitor compound

-

Recombinant target kinase

-

ATP

-

Substrate peptide

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.

-

Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure the luminescence signal using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key synthetic transformation and the general workflow for evaluating the synthesized compounds.

Caption: Key synthetic transformation from Methyl 3-cyano-1H-indole-4-carboxylate.

Caption: General workflow for inhibitor development.

Conclusion

Methyl 3-cyano-1H-indole-4-carboxylate serves as a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. The application highlighted herein demonstrates its utility in the construction of potent kinase inhibitors, paving the way for the development of new therapeutic agents for the treatment of cancer and other diseases. The provided protocols offer a foundation for researchers and drug development professionals to explore the rich chemistry of this indole derivative.

References

Methyl 3-cyano-1H-indole-4-carboxylate: A Versatile Building Block for Bioactive Heterocycles

Introduction

Methyl 3-cyano-1H-indole-4-carboxylate is a highly functionalized indole derivative that serves as a valuable and versatile building block in the synthesis of a wide array of complex heterocyclic compounds. Its unique arrangement of reactive functional groups—a nitrile at the C3 position, a methyl ester at the C4 position, and a reactive N-H group—offers multiple avenues for chemical modification, making it an attractive starting material for the construction of novel scaffolds in drug discovery and materials science. This document provides an overview of its applications, particularly in the synthesis of fused pyrimidine systems with potential therapeutic relevance, and detailed protocols for its utilization.

Key Applications in Organic Synthesis

The strategic positioning of the cyano and ester groups on the indole core allows for a variety of chemical transformations. The cyano group can participate in cyclization reactions, be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine. The ester group can be hydrolyzed, saponified, or converted to other functional groups. The indole N-H can be alkylated or arylated to introduce further diversity.

A significant application of this building block is in the synthesis of pyrimido[5,4-b]indole derivatives. These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their structural similarity to purines, which allows them to interact with a variety of biological targets.

Synthesis of Pyrimido[5,4-b]indole Derivatives

One of the key applications of methyl 3-cyano-1H-indole-4-carboxylate is its potential conversion into precursors for the synthesis of pyrimido[5,4-b]indoles. While direct cyclization protocols are being explored, a common strategy involves the initial transformation of the 3-cyano group. For instance, reduction of the cyano group to an aminomethyl group, followed by reaction with a suitable one-carbon carbonyl equivalent, can pave the way for pyrimidine ring formation.

Alternatively, hydrolysis of the cyano group to a carboxamide, followed by condensation with a dicarbonyl compound or its equivalent, can also lead to the formation of the fused pyrimidine ring. The ester group at the 4-position can be subsequently modified to tune the pharmacological properties of the final compound.

A notable synthetic route involves the cyclocondensation of a 3-aminoindole derivative with various reagents. Although not a direct reaction of methyl 3-cyano-1H-indole-4-carboxylate, the conversion of the 3-cyano group to a 3-amino group would open up this synthetic avenue. For example, the reaction of methyl 3-amino-1H-indole-2-carboxylates with isocyanates, isothiocyanates, or cyanamides has been shown to produce 5H-pyrimido[5,4-b]indole derivatives.[1]

Application in the Synthesis of Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. Notably, indolinone-based structures, which can be conceptually derived from indole-4-carboxylates, have shown significant promise. Research has highlighted that 6-methoxycarbonyl-substituted indolinones are potent triple angiokinase inhibitors, targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][3] This suggests a valuable potential application for methyl 3-cyano-1H-indole-4-carboxylate, where the indole core could be oxidized to an indolinone, and the methyl carboxylate at the 4-position would correspond to the crucial 6-methoxycarbonyl substituent.

The general synthetic approach to such indolinones often involves the condensation of an appropriately substituted aniline with an oxalyl derivative, followed by cyclization. For methyl 3-cyano-1H-indole-4-carboxylate, a synthetic strategy could involve the reductive cleavage of the pyrrole ring, followed by re-cyclization to form the indolinone core, or a more direct oxidative rearrangement.

Signaling Pathway Implication

The inhibition of receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR is a clinically validated strategy in oncology. These kinases are key components of signaling pathways that regulate angiogenesis, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. By serving as a precursor to potent angiokinase inhibitors, methyl 3-cyano-1H-indole-4-carboxylate is a valuable tool for the development of novel anticancer agents.

Caption: Proposed mechanism of action for kinase inhibitors derived from methyl 3-cyano-1H-indole-4-carboxylate.

Experimental Protocols

While specific protocols starting directly from methyl 3-cyano-1H-indole-4-carboxylate are proprietary or under development in many research labs, the following sections provide generalized and representative experimental procedures for key transformations of closely related indole derivatives. These can be adapted by skilled chemists for the target molecule.

General Procedure for the Synthesis of Fused Pyrimidines from 3-Cyanoindoles

A common strategy for the synthesis of fused pyrimidines involves the condensation of a 3-cyanoindole derivative with a binucleophilic reagent. For instance, the reaction with guanidine or amidines can lead to the formation of aminopyrimidine-fused indoles.

Protocol: Synthesis of a Pyrimido[4,5-b]indole Derivative

-

Starting Materials: A 3-cyanoindole derivative, guanidine hydrochloride, and a strong base (e.g., sodium ethoxide).

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-cyanoindole derivative and guanidine hydrochloride.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyrimido[4,5-b]indole.

Illustrative Workflow for Synthesis of Fused Heterocycles

Caption: General experimental workflow for the synthesis of fused heterocycles.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of related fused pyrimidine systems, demonstrating the feasibility of such cyclization reactions. Note that these are for analogous systems and serve as a reference.

| Entry | Indole Precursor | Reagents | Product | Yield (%) | Reference |

| 1 | Methyl 3-amino-1H-indole-2-carboxylate | Aryl isocyanate | 3-Aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione | - | [1] |

| 2 | Methyl 3-amino-1H-indole-2-carboxylate | Aryl isothiocyanate | 3-Aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one | - | [1] |

| 3 | Indole-3-carbaldehyde | Thiourea, Ethyl acetoacetate | Ethyl 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | High | [4] |

Conclusion

Methyl 3-cyano-1H-indole-4-carboxylate is a promising and versatile building block in organic synthesis. Its rich functionality allows for the construction of diverse and complex heterocyclic scaffolds. Of particular interest is its potential application in the synthesis of pyrimido[5,4-b]indoles and indolinone-based kinase inhibitors with significant therapeutic potential. Further exploration of the reactivity of this molecule is expected to unveil novel synthetic pathways to a wide range of biologically active compounds. The provided protocols and data for related systems offer a solid foundation for researchers to develop specific applications for this valuable starting material.

References

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-cyano-1H-indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of Methyl 3-cyano-1H-indole-4-carboxylate, a key heterocyclic building block in medicinal chemistry. Detailed experimental protocols and mechanistic insights are provided to facilitate its use in research and drug discovery.

Introduction

Methyl 3-cyano-1H-indole-4-carboxylate is a versatile intermediate possessing the privileged indole scaffold. The presence of a cyano group at the 3-position and a methyl carboxylate at the 4-position offers multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of diverse and complex molecules with potential biological activity. The indole core is a common motif in numerous pharmaceuticals, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design.

Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate

A plausible and efficient synthetic route to Methyl 3-cyano-1H-indole-4-carboxylate involves a two-step process: the synthesis of the precursor Methyl 1H-indole-4-carboxylate, followed by regioselective cyanation at the C3 position.

Step 1: Synthesis of Methyl 1H-indole-4-carboxylate

A well-established and high-yielding method for the synthesis of Methyl 1H-indole-4-carboxylate is the palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.[1]

Experimental Protocol: [1]

-

Reaction Setup: To a threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (1.0 eq.), triphenylphosphine (0.246 eq.), and acetonitrile. Stir the mixture for 10 minutes to dissolve the reagents.

-

Catalyst Addition: Add palladium acetate (0.06 eq.). An immediate formation of a yellow precipitate will be observed.

-

Carbon Monoxide Purge: Attach the vessel to a pressure head and saturate the solution with carbon monoxide by cycling to 59 psi four times.

-

Reaction: Heat the mixture to 100 °C in an oil bath.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography. The reaction is typically complete after 50 hours. Periodically (every 10-12 hours), cool the vessel, carefully vent the carbon dioxide formed, and repressurize with carbon monoxide.

-

Work-up and Purification: After completion, cool the reaction mixture and concentrate it using a rotary evaporator. The crude product is then purified by silica gel column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 91% | [1] |

| Melting Point | 68-69 °C | [2] |

| ¹H NMR (300 MHz, CDCl₃) δ | 8.48 (br s, 1H), 7.93 (d, J = 7.5 Hz, 1H), 7.59 (d, J = 8.1 Hz, 1H), 7.34 (t, J = 3.0 Hz, 1H), 7.23 (t, J = 7.7 Hz, 1H), 7.19 (br d, J = 3.0 Hz, 1H), 3.99 (s, 3H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃) δ | 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2 | [2] |

| IR (neat) cm⁻¹ | 3355, 1699, 1276 | [2] |

Step 2: C3-Cyanation of Methyl 1H-indole-4-carboxylate

The introduction of a cyano group at the electron-rich C3 position of the indole ring can be achieved through various methods, including electrophilic cyanation. A common and effective method involves the use of a cyanating agent such as N-cyanosuccinimide (NCS) or copper-mediated cyanation.[3][4]

Conceptual Experimental Protocol (Based on similar reactions): [3]

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-indole-4-carboxylate (1.0 eq.) in a suitable solvent such as DMF.

-

Reagent Addition: Add a copper salt (e.g., CuI, 10 mol%) and a source of cyanide (e.g., ammonium iodide and DMF can act as a combined source of the cyano unit).[3]

-

Reaction: Heat the reaction mixture under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically performed by column chromatography.

Plausible Reaction Mechanism for C3-Cyanation:

The copper-mediated cyanation of indoles is proposed to proceed through a two-step sequence: initial iodination at the C3 position followed by a copper-catalyzed cyanation.[3]

Caption: Proposed reaction pathway for the synthesis of Methyl 3-cyano-1H-indole-4-carboxylate.

Reactions of Methyl 3-cyano-1H-indole-4-carboxylate

The presence of both a cyano and a carboxylate group allows for a variety of subsequent transformations, making this molecule a versatile building block.

Hydrolysis of the Ester and Nitrile

-

Ester Hydrolysis: The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

-

Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under more forcing acidic or basic conditions.

Reduction of the Nitrile

The cyano group can be reduced to a primary amine (aminomethyl group), which can then be used in a variety of coupling reactions to build more complex structures.

Cyclization Reactions

The cyano and ester functionalities can participate in cyclization reactions to form fused heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrazolo-fused indoles.

Application in Drug Discovery: Xanthine Oxidase Inhibitors

Derivatives of 3-cyanoindoles have shown significant potential as inhibitors of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism.[5] Overproduction of uric acid due to high XO activity can lead to hyperuricemia and gout.

Signaling Pathway:

Caption: Inhibition of Xanthine Oxidase by 3-cyanoindole derivatives in the purine metabolism pathway.

Structure-Activity Relationship (SAR) Insights:

Studies on N-(3-cyano-1H-indol-5/6-yl) pyrimidinone derivatives have provided valuable SAR data.[5] These findings suggest that the 3-cyanoindole scaffold is a key pharmacophore for XO inhibition. The amide linkage and hydrophobic groups at the N1 position of the indole ring were found to be crucial for enhancing inhibitory potency.[5]

Experimental Protocol for Biological Evaluation (General):

-

Xanthine Oxidase Inhibition Assay: The inhibitory activity of synthesized compounds against XO can be determined spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.

-

In Vivo Hypouricemic Effect: The in vivo efficacy of the compounds can be evaluated in an animal model of hyperuricemia, typically induced by potassium oxonate in mice or rats. Serum uric acid levels are measured before and after oral administration of the test compounds.

Quantitative Data from a Study on Related Compounds: [5]

| Compound | IC₅₀ (μM) against XO | Fold-improvement vs. Allopurinol |

| 13g | 0.16 | 52.3 |

| 25c | 0.085 | 98.5 |

| Allopurinol | 8.37 | 1 |

Note: Compounds 13g and 25c are N-(3-cyano-1H-indol-5/6-yl) pyrimidinone derivatives, not direct derivatives of Methyl 3-cyano-1H-indole-4-carboxylate, but they highlight the potential of the 3-cyanoindole scaffold.

Conclusion

Methyl 3-cyano-1H-indole-4-carboxylate is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through established methodologies. The reactivity of its functional groups allows for diverse chemical transformations, and its core structure has been implicated in the potent inhibition of key biological targets such as xanthine oxidase. The detailed protocols and mechanistic insights provided herein are intended to facilitate the exploration of this promising molecule in various research and development endeavors.

Caption: Overall workflow from synthesis to potential drug discovery application.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]